顺式-甲苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cis-Tosylate is a white to off-white crystalline powder . It is used in research and development but not for medicinal or household use .

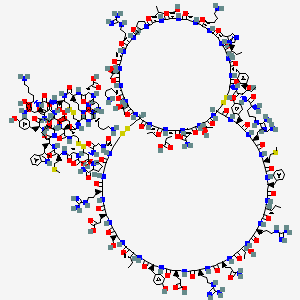

Molecular Structure Analysis

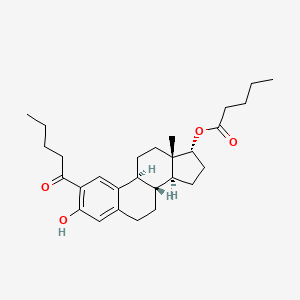

The molecular formula of Cis-Tosylate is C20H19Cl2N3O5S and its molecular weight is 484.35 g/mol .Chemical Reactions Analysis

Tosylates, including Cis-Tosylate, are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .Physical And Chemical Properties Analysis

Cis-Tosylate is a white to off-white crystalline powder with a melting point between 118°C to 126°C . Its density is predicted to be 1.49±0.1 g/cm3 .科学研究应用

Solvolysis Studies

“Cis-Tosylate” has been used in solvolysis studies . In a study published in the Bulletin of the Chemical Society of Japan, “Cis-Tosylate” was used to investigate the solvolysis of cis- and trans-4-t-Butylcyclohexyl Tosylates in N-Methylacetamide . The study found that in the course of solvolysis (75% completion), trans-4-RX was isomerized to cis-4-RX (5.9%), whereas cis-4-RX gave only 0.3% trans-4-RX . These results are characteristic of solvolysis in this amide solvent when compared with those in other hydroxylic solvents .

Preparation of Tosylates from Alcohols

“Cis-Tosylate” is often used in the preparation of tosylates from alcohols . Tosylate is often a better leaving group than halide, as its preparation from an alcohol avoids stereochemical uncertainties and skeletal rearrangements . The tosylates can then be used in reactions with a variety of nucleophiles to give the corresponding nucleophilic substitution products .

作用机制

Target of Action

Cis-Tosylate, like other tosylates, primarily targets alcohols . Alcohols are poor substrates for substitution reactions due to the hydroxyl group being a strong base and thus a poor leaving group . Tosylates, including Cis-Tosylate, convert the hydroxyl group into a much better leaving group through conversion to a sulfonate group .

Mode of Action

Cis-Tosylate interacts with its targets (alcohols) by converting the hydroxyl group into a sulfonate group . This conversion enhances the leaving group ability of the alcohol, making it a better substrate for nucleophilic substitution reactions . The OTs groups, formed as a result of this conversion, can participate in substitution and elimination reactions .

Biochemical Pathways

The primary biochemical pathway affected by Cis-Tosylate is the conversion of alcohols into good leaving groups . This conversion enhances the reactivity of alcohols in nucleophilic substitution reactions . The downstream effects include the formation of new compounds through these substitution reactions .

Pharmacokinetics

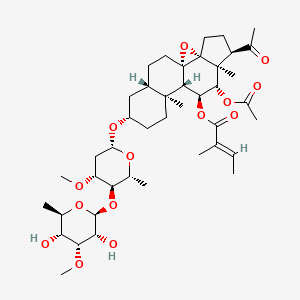

While specific pharmacokinetic data for Cis-Tosylate is not readily available, it’s worth noting that the pharmacokinetics of a compound can greatly impact its bioavailability. Factors such as absorption, distribution, metabolism, and excretion (ADME) all play crucial roles. For instance, valemetostat tosylate, a related compound, has been studied for its pharmacokinetics . It was found that food intake significantly impacts the pharmacokinetics of valemetostat tosylate, leading to lower maximum plasma concentration and area under the concentration-time curve .

Result of Action

The primary molecular effect of Cis-Tosylate’s action is the conversion of the hydroxyl group in alcohols into a sulfonate group . This conversion enhances the leaving group ability of the alcohol, making it a better substrate for nucleophilic substitution reactions . The cellular effects would depend on the specific context and the compounds involved in the substitution reactions.

安全和危害

When handling Cis-Tosylate, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cis-Tosylate involves the conversion of a suitable precursor compound into the target molecule through a series of chemical reactions.", "Starting Materials": [ "Tosyl chloride", "Cis-1,2-diol", "Triethylamine", "Dichloromethane" ], "Reaction": [ "Step 1: Tosyl chloride is added to a solution of Cis-1,2-diol in dichloromethane at room temperature.", "Step 2: Triethylamine is added dropwise to the reaction mixture to catalyze the reaction.", "Step 3: The reaction mixture is stirred for several hours until completion.", "Step 4: The reaction mixture is then filtered to remove any solid impurities.", "Step 5: The resulting solution is washed with water and dried over anhydrous sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to obtain the crude product.", "Step 7: The crude product is purified by column chromatography to obtain pure Cis-Tosylate." ] } | |

CAS 编号 |

154003-23-3 |

产品名称 |

Cis -Tosylate |

分子式 |

C20H18Cl2N3O5S- |

分子量 |

483.34 |

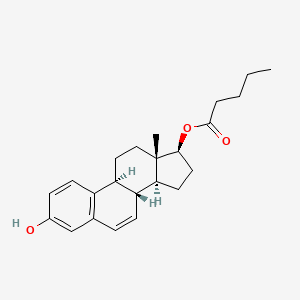

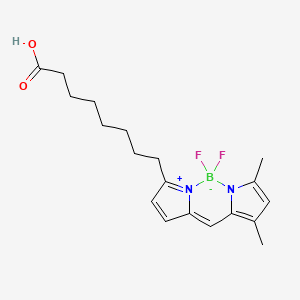

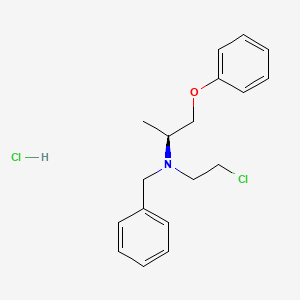

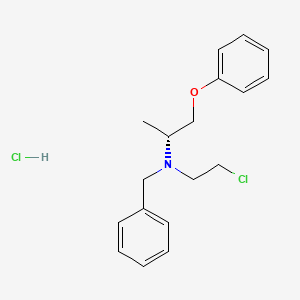

IUPAC 名称 |

3-[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]-2,4-dimethylbenzenesulfonate |

InChI |

InChI=1S/C20H19Cl2N3O5S/c1-12-3-6-18(31(26,27)28)13(2)19(12)17-8-29-20(30-17,9-25-11-23-10-24-25)15-5-4-14(21)7-16(15)22/h3-7,10-11,17H,8-9H2,1-2H3,(H,26,27,28)/p-1/t17-,20+/m0/s1 |

InChI 键 |

WAYJYHNFFMNZJA-FXAWDEMLSA-M |

SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C2COC(O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |

产品来源 |

United States |

Q & A

Q1: What is the significance of studying the phenolysis of cis-4-t-butylcyclohexyl p-toluenesulfonate?

A1: This research explores the solvolysis reaction of cis-4-t-butylcyclohexyl p-toluenesulfonate (a cis-tosylate) in phenol. By studying the reaction rates and product distribution of both the cis and trans isomers, the researchers aim to gain a deeper understanding of the mechanisms governing solvolysis and the influence of stereochemistry on these reactions. The research highlights that phenol behaves similarly to other hydroxylic solvents in solvolysis reactions, as evidenced by the axial-equatorial rate ratios observed [].

Q2: How does the reactivity of cis-4-t-butylcyclohexyl p-toluenesulfonate differ from its trans isomer in phenolysis?

A2: The research demonstrates that at 75°C in a phenol-benzene mixture (1:1 by weight), the cis-4-t-butylcyclohexyl p-toluenesulfonate reacts faster than the trans isomer by a factor of 3.08 []. This difference in reactivity is attributed to the axial orientation of the tosylate group in the cis isomer, which makes it more susceptible to nucleophilic attack by the phenol solvent molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)